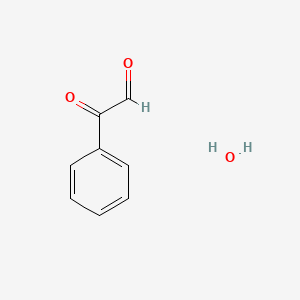

Phenylglyoxal monohydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phenylglyoxal Monohydrate As a Versatile Reagent in Organic and Biological Chemistry

Phenylglyoxal monohydrate's utility stems from the presence of two adjacent carbonyl groups, an aldehyde and a ketone, which confer a high degree of reactivity. This has made it an invaluable molecule in multiple research domains.

In biochemistry, its most prominent application is as a specific chemical modifying agent for arginine residues in proteins. ontosight.aifishersci.cascbt.com This reaction is instrumental in studying the functional roles of arginine in enzymes and other proteins. ontosight.ainih.gov By modifying specific arginine residues, researchers can investigate their importance in enzyme catalytic mechanisms, protein-protein interactions, and substrate binding. ontosight.ainih.gov For instance, the modification of arginine can lead to a measurable loss of enzyme activity, thereby identifying essential residues within the active site. ontosight.ainih.gov Furthermore, derivatives like p-azidophenylglyoxal are used to create photo-reactive cross-linkers and probes, enabling the study of molecular interactions and the functionalization of proteins and peptides. interchim.frresearchgate.netgbiosciences.com

In organic synthesis, this compound serves as a versatile starting material, or synthon, for the construction of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its bifunctional nature allows it to participate in condensation reactions with various nucleophiles to form complex molecular architectures. researchgate.net It is a key precursor in the synthesis of nitrogen-containing heterocycles such as imidazoles, quinoxalines, and pyrrole derivatives, many of which are scaffolds for compounds with significant biological and pharmaceutical relevance. fishersci.caresearchgate.nettandfonline.com It is also used in multicomponent reactions to efficiently generate diverse chemical libraries. researchgate.netthieme-connect.com

Interactive Table 1: Selected Applications of this compound

| Field of Application | Specific Use | Research Goal |

|---|---|---|

| Biochemistry | Chemical modification of arginine residues | Studying enzyme activity and protein interactions. ontosight.ainih.gov |

| Biochemistry | As a cross-linking agent (e.g., p-azidophenylglyoxal) | Investigating protein structure and ligand interactions. interchim.frresearchgate.net |

| Biochemistry | As a probe for RNA structure | Analyzing the Watson-Crick face of unpaired guanines. nih.gov |

| Organic Synthesis | Precursor for heterocyclic compounds | Synthesis of quinoxalines, imidazoles, and pyrroles. fishersci.caresearchgate.nettandfonline.com |

| Organic Synthesis | Reagent in multicomponent reactions | Efficient creation of complex molecules like aminobenzofurans. thieme-connect.com |

| Analytical Chemistry | Chemiluminescent reagent | Determination of purines. fishersci.cafishersci.ca |

Historical Context and Evolution of Research on Phenylglyoxal Monohydrate

The history of phenylglyoxal dates back to the late 19th century. It was first prepared by H. von Pechmann in 1887. wikipedia.org Early preparations involved methods such as the thermal decomposition of the sulfite derivative of isonitrosoacetophenone. wikipedia.orgorgsyn.org A more practical and widely adopted method for its synthesis, which is still in use, is the selenium dioxide oxidation of acetophenone. nih.govresearchgate.netwikipedia.org

Initially, phenylglyoxal was primarily of interest within the realm of organic synthesis as a chemical intermediate. nih.gov Its evolution into a crucial biochemical tool began with the discovery of its specific reactivity toward the guanidinium group of arginine. A pivotal 1968 study by Kenji Takahashi detailed the reaction of phenylglyoxal with arginine residues in proteins under mild conditions, establishing it as a highly selective reagent for this amino acid. researchgate.netwikipedia.org

This discovery marked a turning point, and subsequent research focused on leveraging this specificity. Scientists began using phenylglyoxal as a molecular probe to identify and study the function of arginine residues in a multitude of enzymes and proteins, including phospholipase A2 and carbonic anhydrase. fishersci.canih.gov In recent decades, research has expanded to include the development of phenylglyoxal derivatives, such as those containing azido groups, for use in "click chemistry," bioconjugation, and the creation of sophisticated cross-linking agents for proteomics research. researchgate.netscbt.com Its use has also been explored for inactivating enzymes like protein farnesyltransferase. google.com

Structural Features and Reactivity Principles of α-dicarbonyl Compounds Relevant to Phenylglyoxal Monohydrate

Phenylglyoxal is the simplest aromatic α-keto-aldehyde. researchgate.net Its chemical formula is C₈H₆O₂, and its structure consists of a phenyl group attached to a glyoxal moiety (-C(O)CHO). wikipedia.org The defining feature is the vicinal (adjacent) arrangement of a ketone and an aldehyde functional group. researchgate.netwikipedia.org In its anhydrous form, it is a yellow liquid that is prone to polymerization. researchgate.netorgsyn.org For this reason, it is most commonly supplied and stored as a stable, white crystalline monohydrate (C₆H₅COCHO·H₂O), which can be reverted to the active aldehyde by heating. researchgate.netwikipedia.org

The reactivity of phenylglyoxal is dominated by the electrophilic character of its two carbonyl carbons. cymitquimica.com These carbons are susceptible to attack by nucleophiles. The reactivity of the aldehyde group is significantly enhanced compared to that of a simple aromatic aldehyde like benzaldehyde. researchgate.net This is due to the powerful electron-withdrawing inductive effect of the adjacent ketone group, which increases the partial positive charge on the aldehyde carbon. researchgate.net

The most significant reaction in a biochemical context is its specific interaction with the guanidinium group of arginine residues. scbt.comresearchgate.net The reaction proceeds under mild neutral to basic conditions and involves the nucleophilic attack of two of the guanidinium nitrogens on the two electrophilic carbonyl carbons of phenylglyoxal. researchgate.net This leads to the formation of a stable cyclic adduct, a dihydroxy-imidazoline derivative, effectively neutralizing the positive charge of the arginine side chain and altering its size and hydrogen-bonding capacity. researchgate.net While it primarily targets arginine, it can also react with the N-terminal α-amino group of proteins through transamination, a side reaction that can sometimes be controlled by optimizing reaction conditions. nih.govresearchgate.net

Interactive Table 2: Chemical Properties of Phenylglyoxal Monohydrate

| Property | Value |

|---|---|

| CAS Number | 1074-12-0 (for monohydrate) |

| Molecular Formula | C₈H₈O₃ or C₈H₆O₂·H₂O |

| Molecular Weight | 152.15 g/mol |

| Alternate Names | 2-Oxo-2-phenylacetaldehyde hydrate, 2,2-Dihydroxy-1-phenylethanone scbt.comfishersci.cathermofisher.com |

| Appearance | White to cream crystalline solid researchgate.netwikipedia.orgthermofisher.com |

| Solubility | Soluble in water and organic solvents ontosight.ai |

Q & A

Q. What are the most reliable synthetic methods for phenylglyoxal monohydrate, and how do they compare in terms of yield and practicality?

this compound is commonly synthesized via the oxidation of acetophenone using selenium dioxide in aqueous or alcoholic solvents . Alternative methods include the oxidation of benzoylcarbinol with copper acetate and the treatment of isonitrosoacetophenone with nitrosylsulfuric acid . The selenium dioxide method is favored for its reproducibility, though it requires careful handling of toxic selenium byproducts. Crystallization from hot water yields the monohydrate form, which is stable and easily stored . Comparative studies suggest that solvent choice (e.g., dioxane vs. ethanol) impacts reaction efficiency, with dioxane offering better recovery and reuse potential .

Q. How does this compound react with arginine residues in proteins, and what experimental conditions optimize this modification?

Phenylglyoxal selectively modifies the guanidino group of arginine residues under mild aqueous conditions (pH 7–8, 25–37°C), forming stable hydroxyimidazole adducts . This reaction is critical for studying protein structure-function relationships, such as probing Hageman factor (Factor XII) coagulation activity . To avoid overmodification, stoichiometric control (1:1 molar ratio of phenylglyoxal to arginine) and short reaction times (≤2 hours) are recommended. Post-reaction, excess reagent can be quenched with amines like glycine .

Q. What analytical techniques are used to characterize this compound and its derivatives in synthetic chemistry?

Key methods include:

- TLC : Monitors reaction progress using silica gel plates with hexane/ethyl acetate eluents .

- NMR : Distinguishes hydrate forms (e.g., monohydrate vs. dihydrate) via carbonyl and hydroxyl proton signals .

- HPLC : Quantifies enantioselectivity in aldol adducts using chiral columns .

- Mass spectrometry (ESI-MS) : Confirms molecular weights of derivatives, such as Hg²⁺-responsive fluorescent probes .

Advanced Research Questions

Q. Why does this compound exhibit low reactivity in certain condensation reactions (e.g., with unsubstituted ureas), and how can this be mitigated?

In attempts to synthesize hydantoins, this compound showed ~1% conversion with unsubstituted urea due to competing polymerization and poor solubility . Substituting urea with 1,3-dibenzylurea improves reactivity by enhancing nucleophilicity and solubility in acetonitrile . Catalytic systems like diphenylphosphoric acid (5 mol%) or chiral Brønsted acids (e.g., N-tosyl-binam-prolinamide) further enhance yields and stereoselectivity . Degassing solvents to exclude moisture and oxygen also reduces side reactions .

Q. How can researchers prevent undesired polymerization of this compound during storage and reactions?

Polymerization occurs via aldol self-condensation under acidic or basic conditions . Stabilization strategies include:

Q. What factors influence the enantioselectivity of aldol reactions catalyzed by this compound?

Chiral organocatalysts like N-tosyl-(Sa)-binam-L-prolinamide enable anti-selective aldol reactions with enantioselectivities up to 97% . Key parameters include:

- Catalyst loading : 10 mol% achieves optimal stereocontrol .

- Solvent : Aqueous conditions favor methylglyoxal reactions, while anhydrous acetonitrile suits phenylglyoxal .

- Temperature : Reactions at 25°C balance yield and selectivity, whereas higher temperatures promote racemization .

Q. How does the hydrate behavior of phenylglyoxal derivatives (e.g., p-nitrophenylglyoxal) differ from the parent compound, and what implications does this have for reactivity?

Unlike phenylglyoxal, p-nitrophenylglyoxal forms a dynamic equilibrium between mono- and dihydrate forms in water, delaying reactivity in biochemical assays . This hydration heterogeneity necessitates pre-equilibration in buffered solutions before use. The electron-withdrawing nitro group stabilizes the dihydrate, reducing carbonyl electrophilicity compared to phenylglyoxal .

Q. What role does this compound play in synthesizing heterocyclic compounds with biological activity?

It serves as a bifunctional precursor in multicomponent reactions, enabling:

- Indole derivatives : Vilsmeier–Haack reactions yield 2-aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehydes .

- Furanocoumarins : Visible-light-promoted annulation with 2-naphthols generates hydroxy-naphthofuranones .

- β-Carbolines : Pictet-Spengler cyclization with 5-hydroxy-L-tryptophan forms tetrahydro-β-carboline scaffolds .

Contradictions and Methodological Considerations

- Data Discrepancy : While phenylglyoxal modifies arginine efficiently, its p-hydroxy derivative (HPG) offers superior water solubility and oxidation resistance , highlighting the need to tailor derivatives for specific applications.

- Reaction Optimization : Catalyst-free protocols in water contrast with chiral acid-catalyzed systems , suggesting context-dependent strategy selection based on target enantiopurity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。